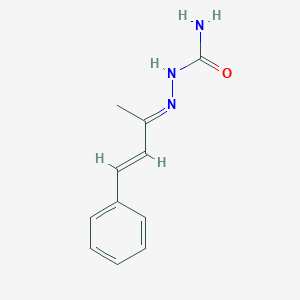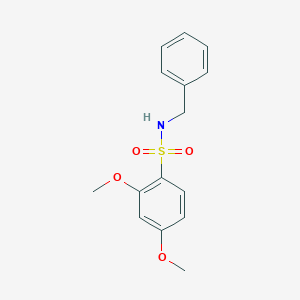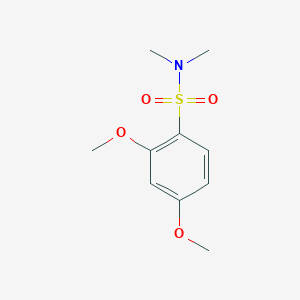
Dimethylglyoxal bis(guanylhydrazone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylglyoxal bis(guanylhydrazone) (MGBG) is a synthetic compound that belongs to the family of guanylhydrazones. It has been widely studied for its potential applications in cancer therapy, due to its ability to inhibit the activity of the enzyme ornithine decarboxylase (ODC). ODC is a key enzyme involved in the biosynthesis of polyamines, which are essential for cell growth and proliferation. Therefore, the inhibition of ODC by MGBG can lead to the suppression of tumor growth.
Mecanismo De Acción
Dimethylglyoxal bis(guanylhydrazone) exerts its anti-cancer effects by inhibiting the activity of ODC, which is a key enzyme involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their levels are often elevated in cancer cells. By inhibiting ODC, Dimethylglyoxal bis(guanylhydrazone) can reduce the levels of polyamines, thereby suppressing tumor growth.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, Dimethylglyoxal bis(guanylhydrazone) has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of Trypanosoma cruzi, the parasite that causes Chagas disease. Dimethylglyoxal bis(guanylhydrazone) has also been shown to have anti-inflammatory effects, as it can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Dimethylglyoxal bis(guanylhydrazone) is that it is a synthetic compound that can be easily synthesized in the laboratory. It is also relatively stable and has a long shelf life. However, one of the limitations of Dimethylglyoxal bis(guanylhydrazone) is that it can be toxic at high concentrations, and its efficacy can be affected by the presence of other compounds in the cell culture medium.
Direcciones Futuras
There are several future directions for research on Dimethylglyoxal bis(guanylhydrazone). One area of research is the development of more potent analogs of Dimethylglyoxal bis(guanylhydrazone) that can have greater efficacy and fewer side effects. Another area of research is the identification of biomarkers that can predict the response of cancer cells to Dimethylglyoxal bis(guanylhydrazone) treatment. Additionally, the potential use of Dimethylglyoxal bis(guanylhydrazone) in combination with other chemotherapeutic agents warrants further investigation. Finally, the development of targeted delivery systems for Dimethylglyoxal bis(guanylhydrazone) could improve its efficacy and reduce its toxicity.
Conclusion
In conclusion, Dimethylglyoxal bis(guanylhydrazone) is a synthetic compound that has shown promise as a potential therapeutic agent in cancer treatment. Its ability to inhibit the activity of ODC and reduce the levels of polyamines has been shown to suppress tumor growth. However, further research is needed to fully understand its mechanisms of action and to optimize its therapeutic potential.
Métodos De Síntesis
Dimethylglyoxal bis(guanylhydrazone) can be synthesized by the reaction of dimethylglyoxal with guanylhydrazine in the presence of hydrochloric acid. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
Dimethylglyoxal bis(guanylhydrazone) has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to be effective in inhibiting the growth of a wide range of cancer cells, including breast, prostate, lung, and colon cancer cells. Dimethylglyoxal bis(guanylhydrazone) has also been shown to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and doxorubicin.
Propiedades
Número CAS |
1945-67-1 |
|---|---|
Nombre del producto |
Dimethylglyoxal bis(guanylhydrazone) |
Fórmula molecular |
C22H18N2O |
Peso molecular |
198.23 g/mol |
Nombre IUPAC |
2-[(E)-[(3E)-3-(diaminomethylidenehydrazinylidene)butan-2-ylidene]amino]guanidine |
InChI |
InChI=1S/C6H14N8/c1-3(11-13-5(7)8)4(2)12-14-6(9)10/h1-2H3,(H4,7,8,13)(H4,9,10,14)/b11-3+,12-4+ |
Clave InChI |
QCPPROTWPVZXKL-HMMKTVFPSA-N |
SMILES isomérico |
C/C(=N\N=C(N)N)/C(=N/N=C(N)N)/C |
SMILES |
CC(=NN=C(N)N)C(=NN=C(N)N)C |
SMILES canónico |
CC(=NN=C(N)N)C(=NN=C(N)N)C |
Números CAS relacionados |
62580-87-4 (unspecified acetate salt) |
Sinónimos |
DGBG dimethylglyoxal bis(guanylhydrazone) dimethylglyoxal bis(guanylhydrazone) acetate salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2-ethoxy-5-isopropylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B239344.png)


![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239355.png)



![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B239369.png)
![1-Mesityl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239370.png)



